molecular formula C11H15Cl2NO4S B2837928 [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine CAS No. 950246-30-7

[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

Cat. No. B2837928
CAS RN: 950246-30-7
M. Wt: 328.2
InChI Key: OEEAKKKWVFWDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine, also known as DMSO2-EDA, is a sulfone-based compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using a multi-step process, and its mechanism of action and biochemical effects have been extensively studied. In

Scientific Research Applications

[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has been used in various scientific research applications due to its unique properties. One of the major research areas where this compound has been used is in the field of medicinal chemistry. [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has been found to have potential anti-cancer properties and has been studied for its ability to induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.

Mechanism of Action

The mechanism of action of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been found to have antioxidant properties and can scavenge free radicals in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. It also has anti-inflammatory and antimicrobial properties, making it useful in the development of drugs for the treatment of inflammatory and infectious diseases. However, one of the limitations of using [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine. One area of research is the development of anti-cancer drugs based on this compound. Further studies are needed to determine the mechanism of action of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine in inducing apoptosis in cancer cells and to optimize its anti-cancer properties. Another area of research is the development of anti-inflammatory and antimicrobial drugs based on this compound. Further studies are needed to determine the safe dosage and potential side effects of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine and to optimize its therapeutic properties. Additionally, the potential use of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine in other research areas such as neurodegenerative diseases and cardiovascular diseases should be explored.

Synthesis Methods

The synthesis of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves a multi-step process that starts with the reaction of 3,4-dichloro-2-methoxyphenylsulfonyl chloride with 1-ethyl-2-hydroxyethylamine in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate compound 3,4-dichloro-2-methoxyphenylsulfonyl(1-ethyl-2-hydroxyethyl)amine. This intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product, [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine.

properties

IUPAC Name

3,4-dichloro-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO4S/c1-3-7(6-15)14-19(16,17)9-5-4-8(12)10(13)11(9)18-2/h4-5,7,14-15H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEAKKKWVFWDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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